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molecular formula C12H11ClN2O B8538517 3-(2-Chloropyridin-4-yl)oxy-2,6-dimethyl-pyridine

3-(2-Chloropyridin-4-yl)oxy-2,6-dimethyl-pyridine

Cat. No. B8538517
M. Wt: 234.68 g/mol
InChI Key: GMQMCCCNLAWKRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

XANTPHOS (1.603 g, 2.77 mmol) was added to 3-(2-chloropyridin-4-yloxy)-2,6-dimethylpyridine (6.5 g, 27.70 mmol), Sulfanilamide (6.20 g, 36.01 mmol) and CESIUM CARBONATE (13.54 g, 41.55 mmol) in DMA (130 ml) at 20ºC. Nitrogen was bubbled through the reaction mixture for 1 hour then PALLADIUM(II) ACETATE (0.435 g, 1.94 mmol) added. The suspension was stirred at 130 °C for 3 hours. The reaction mixture was cooled to ambient temperature and filtered then evaporated to dryness. The residue was triturated with water (150 mL) and filtered to give crude product as a cream solid which was 90% pure by LCMS. The crude solid was triturated with hot MeCN (300 mL) to give a solid which was collected by filtration and dried under vacuum to give a cream solid (7.86g) which was 95% pure by LCMS. The solid was dissolved in the minimum amount of boiling MeCN (650 mL) and filtered to remove remaining trace solids. The filtrate was concentrated to approximately 400 mL and stirred at ice bath temperature until a precipitate formed. The suspension was stirred at room temperature overnight then filtered to afford a cream solid (6.4g) which was 100% pure by LCMS. Combined with EN02084-42 to get a single larger batch.
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00277 mol
Type
reagent
Reaction Step One
Quantity
0.13 L
Type
solvent
Reaction Step Two
Quantity
0.036 mol
Type
reactant
Reaction Step Three
Quantity
0.0277 mol
Type
reactant
Reaction Step Four
Quantity
0.00277 mol
Type
catalyst
Reaction Step Five
Quantity
0.00194 mol
Type
catalyst
Reaction Step Five

Identifiers

CUSTOM
10
reaction index
NAME
0.0 [Unassigned] Unrecognized
reaction type

Inputs

Step One
Name
C(=O)([O-])[O-].[Cs+].[Cs+]
Quantity
0.00277 mol
Type
reagent
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Step Two
Name
Quantity
0.13 L
Type
solvent
Smiles
CC(=O)N(C)C
Step Three
Name
Quantity
0.036 mol
Type
reactant
Smiles
C1=CC(=CC=C1N)S(=O)(=O)N
Step Four
Name
Quantity
0.0277 mol
Type
reactant
Smiles
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)Cl)C
Step Five
Name
Quantity
0.00277 mol
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
0.00194 mol
Type
catalyst
Smiles
CC(=O)O.CC(=O)O.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 (± 10) °C
Other

Outcomes

Product
Name
Type
product
Smiles
CC1=NC(=C(C=C1)OC2=CC(=NC=C2)NC3=CC=C(C=C3)S(=O)(=O)N)C
Measurements
Type Value Analysis
YIELD 62.38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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